molecular formula C16H13ClN4O2S2 B10861701 1-(3-Chlorophenyl)-3-(quinolin-8-ylsulfonylamino)thiourea

1-(3-Chlorophenyl)-3-(quinolin-8-ylsulfonylamino)thiourea

Cat. No.: B10861701
M. Wt: 392.9 g/mol
InChI Key: UMUSCELIFFRVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of QST4 involves the reaction of quinoline-based thiosemicarbazide derivatives. The process typically includes the following steps:

    Formation of Thiosemicarbazide Derivative: A quinoline derivative is reacted with thiosemicarbazide under controlled conditions to form the thiosemicarbazide derivative.

    Cyclization: The thiosemicarbazide derivative undergoes cyclization to form the desired QST4 compound.

Industrial Production Methods

Industrial production of QST4 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Raw Material Preparation: High-purity quinoline and thiosemicarbazide are prepared.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity QST4.

Chemical Reactions Analysis

Types of Reactions

QST4 undergoes various chemical reactions, including:

    Oxidation: QST4 can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: QST4 can undergo substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

QST4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its antifungal and antitubercular properties.

    Medicine: Potential therapeutic agent for treating tuberculosis and fungal infections.

    Industry: Used in the development of antimicrobial coatings and materials.

Mechanism of Action

QST4 exerts its effects by targeting specific molecular pathways in microorganisms. The compound inhibits the synthesis of essential cellular components, leading to cell death. In Mycobacterium tuberculosis, QST4 interferes with the synthesis of mycolic acids, which are crucial for the bacterial cell wall . This disruption leads to the bacterium’s inability to maintain its cell wall integrity, resulting in cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: Another antitubercular agent that targets mycolic acid synthesis.

    Rifampicin: An antibiotic that inhibits bacterial RNA synthesis.

    Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the mycobacterial cell wall.

Uniqueness of QST4

QST4 is unique due to its dual antifungal and antitubercular activities. Unlike other antitubercular agents, QST4 also exhibits significant antifungal properties, making it a versatile compound for treating various infections .

Properties

Molecular Formula

C16H13ClN4O2S2

Molecular Weight

392.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(quinolin-8-ylsulfonylamino)thiourea

InChI

InChI=1S/C16H13ClN4O2S2/c17-12-6-2-7-13(10-12)19-16(24)20-21-25(22,23)14-8-1-4-11-5-3-9-18-15(11)14/h1-10,21H,(H2,19,20,24)

InChI Key

UMUSCELIFFRVEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NNC(=S)NC3=CC(=CC=C3)Cl)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.